Tectochrysin

Description

This compound has been reported in Pongamia pinnata var. pinnata, Apis, and other organisms with data available.

structure in first source

Structure

3D Structure

Properties

IUPAC Name |

5-hydroxy-7-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZVHDLBAYNPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40199962 | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-28-5 | |

| Record name | Tectochrysin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tectochrysin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tectochrysin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80687 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tectochrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40199962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECTOCHRYSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9UBO28W2AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tectochrysin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectochrysin, a naturally occurring O-methylated flavone, has garnered significant attention within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound. Detailed experimental methodologies and signaling pathway diagrams are presented to facilitate further research and drug development efforts.

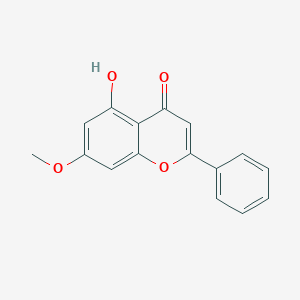

Chemical Identity and Structure

This compound, with the systematic IUPAC name 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one, is a flavonoid distinguished by a methoxy group at the C7 position and a hydroxyl group at the C5 position of the flavone backbone.[1][2] This substitution pattern is crucial for its biological activity.

The chemical identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | 5-Hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one[1][2] |

| Synonyms | 5-Hydroxy-7-methoxyflavone, Chrysin 7-methylether, Techtochrysin[1][3] |

| CAS Number | 520-28-5[1][3][4][5][6] |

| Molecular Formula | C₁₆H₁₂O₄[1][3][4][6] |

| Canonical SMILES | COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=CC=C3)O[1][2][3] |

| InChI Key | IRZVHDLBAYNPCT-UHFFFAOYSA-N[1][2][4] |

Chemical Structure Diagram:

Caption: 2D chemical structure of this compound, illustrating the A, B, and C rings of the flavone backbone with hydroxyl and methoxy substitutions.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, formulation, and pharmacokinetic profiling.

| Property | Value | Source |

| Molecular Weight | 268.26 g/mol | [1][2][3][6] |

| Melting Point | 161-165 °C | [3][4] |

| Appearance | White needle-shaped crystals | [7] |

| Solubility | Soluble in methanol, ethanol, and DMSO | [7] |

| Storage | Store at 2°C - 8°C, protect from light | [3] |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with anti-inflammatory, antioxidant, and anticancer effects being the most prominent.

Anti-inflammatory Activity via NF-κB Inhibition

A primary mechanism of this compound's anti-inflammatory action is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] this compound has been shown to directly bind to the p50 subunit of NF-κB.[8] This interaction inhibits the phosphorylation of IκB, which in turn prevents the translocation of the p50 and p65 subunits into the nucleus.[8]

Caption: this compound inhibits the NF-κB signaling pathway.

Anticancer Activity: Induction of Apoptosis in Colon Cancer Cells

This compound has demonstrated significant anticancer effects, particularly in colon cancer cell lines such as SW480 and HCT116.[8] It inhibits cell growth in a concentration-dependent manner and induces apoptotic cell death.[8]

IC₅₀ Values for Cell Growth Inhibition: [8]

| Cell Line | IC₅₀ (µg/mL) |

| SW480 | 6.3 |

| HCT116 | 8.4 |

The induction of apoptosis is a key mechanism of its antitumor activity. Studies have shown that this compound treatment leads to an increase in apoptotic cells, as observed through DAPI staining and TUNEL assays.[8]

Caption: this compound's anticancer effect on colon cancer cells.

Experimental Protocols

This section provides an overview of the methodologies used in the evaluation of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol Overview: [8]

-

Cell Seeding: Plate colon cancer cells (e.g., SW480, HCT116) in a 96-well plate at a density of 1x10⁴ cells per well.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Discard the supernatant and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells).

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection (DAPI Staining and TUNEL Assay)

DAPI (4',6-diamidino-2-phenylindole) staining and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays are used to visualize and quantify apoptotic cells.

Protocol Overview for DAPI Staining: [8]

-

Cell Culture and Treatment: Culture cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with a suitable fixative (e.g., paraformaldehyde).

-

Permeabilization: Permeabilize the cells with a detergent (e.g., Triton X-100).

-

DAPI Staining: Incubate the cells with DAPI solution to stain the nuclei.

-

Microscopy: Visualize the cells under a fluorescence microscope. Apoptotic cells will show condensed or fragmented nuclei.

Protocol Overview for TUNEL Assay: [8]

-

Cell Preparation: Prepare cells as for DAPI staining (culture, treatment, fixation, permeabilization).

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.

-

Visualization: Visualize the labeled cells using fluorescence microscopy. TUNEL-positive cells indicate DNA fragmentation, a hallmark of apoptosis.

Natural Occurrence

This compound is a naturally occurring flavonoid found in various plant species. Notable sources include:

Conclusion

This compound is a promising natural compound with well-defined anti-inflammatory and anticancer properties. Its ability to modulate the NF-κB signaling pathway and induce apoptosis in cancer cells makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this compound.

References

- 1. Techtochrysin - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H12O4 | CID 5281954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. extrasynthese.com [extrasynthese.com]

- 6. This compound phyproof Reference Substance 520-28-5 [sigmaaldrich.com]

- 7. 5-HYDROXY-7-METHOXYFLAVONE | 520-28-5 [chemicalbook.com]

- 8. glpbio.com [glpbio.com]

- 9. This compound, 520-28-5 [thegoodscentscompany.com]

Tectochrysin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Tectochrysin (5-hydroxy-7-methoxyflavone), a flavonoid of significant interest for its therapeutic potential. We will explore its natural origins, detail methodologies for its extraction and purification, and illustrate its molecular interactions through key signaling pathways.

Introduction to this compound

This compound is a naturally occurring monomethoxyflavone with the chemical formula C₁₆H₁₂O₄.[1] It is recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties.[2][3] These therapeutic effects are mediated through its interaction with various cellular signaling pathways, making it a compelling candidate for further investigation in drug discovery and development.[1]

Natural Sources of this compound

This compound is distributed throughout the plant kingdom and is also found in propolis, a resinous mixture produced by honeybees. The primary botanical sources are from the Alpinia (Zingiberaceae) and Pinus (Pinaceae) genera.[4][5]

A summary of notable natural sources is provided below.

| Kingdom | Genus/Source | Species/Type | Plant Part/Source Material | Reference(s) |

| Plantae | Alpinia | A. oxyphylla | Fruits, Rhizomes | [2][6][7][8] |

| A. zerumbet | Leaves, Rhizomes | [9][10] | ||

| Albizia | A. lebbeck | Heartwood | [6] | |

| Lychnophora | L. markgravii | Not specified | [2][11] | |

| Pinus | Not specified | Not specified | [4][5] | |

| Animalia | Propolis | Bee Propolis | Resin | [2][4][12] |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. The choice of solvent and chromatographic technique is critical for achieving high yield and purity.

General Experimental Workflow

A standard workflow for the isolation and purification of this compound is outlined below. This process begins with the preparation of the raw plant material, followed by extraction to create a crude extract, and concludes with purification to isolate the target compound.

Caption: General workflow for this compound isolation.

Detailed Experimental Protocols

Protocol 1: Extraction from Alpinia zerumbet Rhizomes [9]

This protocol details a classic method for isolating kavalactones, including related compounds, from Alpinia rhizomes.

-

Extraction: Freshly chopped rhizomes of Alpinia zerumbet are extracted with methanol (MeOH) at room temperature.

-

Solvent Partitioning: The resulting methanol extract is concentrated under reduced pressure. The residue is then suspended in water and sequentially partitioned with petroleum ether and then chloroform (CHCl₃).

-

Chromatography: The chloroform-soluble fraction, which contains this compound, is subjected to silica gel column chromatography.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate or acetone.

-

Fraction Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions rich in this compound are combined, and the solvent is evaporated. The residue can be further purified by recrystallization to yield pure this compound.

Protocol 2: Extraction from Alpinia oxyphylla Fruits [13][14]

This method is adapted from procedures used for analyzing flavonoids in Alpinia oxyphylla.

-

Sample Preparation: The dried fruits of Alpinia oxyphylla are ground into a fine powder.

-

Extraction: The powder is extracted with an ethanol solution (e.g., 70-95% ethanol) using methods like maceration or ultrasonication to enhance efficiency.

-

Filtration and Concentration: The extract is filtered, and the solvent is removed under vacuum to yield a crude ethanol extract.

-

Liquid-Liquid Extraction: For analytical purposes, such as UPLC-MS/MS, a one-step liquid-liquid extraction is performed on plasma samples using diethyl ether.[14] For preparative isolation, the crude extract is typically subjected to further chromatographic purification as described in Protocol 1.

-

Purification and Identification: The active compound is purified and identified using techniques such as ESI-MS and NMR to confirm its structure as this compound.[13]

Quantitative Analysis of this compound

The yield of this compound can vary significantly based on the natural source, the plant part used, and the extraction methodology. While comprehensive comparative data is sparse, studies focusing on analytical determination provide insights into its concentration.

| Source Material | Extraction/Analysis Method | Key Findings | Reference(s) |

| Alpinia oxyphylla Fruits | UPLC-MS/MS | Linear detection range in rat plasma: 0.1 ng/mL to 50 ng/mL. | [14] |

| Alpinia zerumbet Leaves | HPLC | Rutin and kaempferol-3-O-glucuronide detected; ethanol 70% was more efficient for flavonoid extraction than water. | [10] |

Note: Data on the absolute yield of this compound (e.g., mg per gram of plant material) is not consistently reported across the literature. The table reflects data on analytical detection and relative extraction efficiency.

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation, apoptosis, and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism of this compound's anti-inflammatory and anticancer activity is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][13] this compound has been shown to bind directly to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory and anti-apoptotic genes.[11][13]

Caption: this compound inhibits the NF-κB pathway.

Induction of Apoptosis via Death Receptors

In cancer cells, this compound can induce apoptosis (programmed cell death) through the extrinsic pathway by upregulating the expression of death receptors (DRs) such as DR3, DR4, and Fas on the cell surface.[7][13] This sensitizes the cells to apoptosis-inducing ligands. This effect is also linked to the inhibition of transcription factors like STAT3 and NF-κB, which normally suppress the expression of these receptors.[8][13]

Caption: this compound induces apoptosis via Death Receptors.

Modulation of Other Key Pathways

-

STAT3 Pathway: this compound has been shown to inhibit the phosphorylation of STAT3, a key transcription factor involved in cell survival and proliferation.[8][11]

-

PI3K/AKT Pathway: There is evidence suggesting this compound's involvement in modulating the PI3K/AKT signaling cascade, a critical pathway for cell growth and survival.

-

P-glycoprotein (P-gp) Inhibition: this compound can act as an inhibitor of P-glycoprotein, an ATP-binding cassette (ABC) transporter responsible for multidrug resistance (MDR) in cancer cells. By inhibiting P-gp, this compound can resensitize resistant cancer cells to chemotherapeutic agents.[7]

-

Aryl Hydrocarbon Receptor (AhR): this compound has been identified as a potent natural ligand for the Aryl Hydrocarbon Receptor, a transcription factor involved in regulating immune responses and xenobiotic metabolism.[12]

References

- 1. This compound | 520-28-5 | FT66186 | Biosynth [biosynth.com]

- 2. Ethnopharmacological Uses, Pharmacological Activities, and Therapeutic Applications of this compound in Medicine: An Important Class of Dietary Flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. extrasynthese.com [extrasynthese.com]

- 6. caringsunshine.com [caringsunshine.com]

- 7. mdpi.com [mdpi.com]

- 8. CAS 520-28-5 | Techtochrysin [phytopurify.com]

- 9. Dihydro-5,6-dehydrokavain (DDK) from Alpinia zerumbet: Its Isolation, Synthesis, and Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Tectochrysin: A Technical Guide for Researchers

An In-depth Examination of a Promising Natural Flavonoid for Drug Development

Introduction

Tectochrysin, a naturally occurring flavonoid primarily isolated from Alpinia oxyphylla, has emerged as a compound of significant interest in pharmacological research.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, quantitative biological activities, and the experimental methodologies used to elucidate its effects. This document is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of novel natural compounds.

This compound (5-hydroxy-7-methoxyflavone) belongs to the flavone subclass of flavonoids and has demonstrated a range of biological activities, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties.[2][3][4] Its therapeutic potential is underscored by its ability to modulate key signaling pathways implicated in various pathologies.

Mechanism of Action

This compound exerts its pharmacological effects through the modulation of several critical intracellular signaling pathways. Its multifaceted mechanism of action contributes to its diverse biological activities.

Anti-Cancer Activity

The anti-cancer properties of this compound are primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. This is achieved through the modulation of key signaling pathways, including:

-

NF-κB Signaling Pathway: this compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation, cell survival, and proliferation.[1][2] Studies have indicated that this compound can directly bind to the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes.[1] This inhibition of NF-κB leads to the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins.[1]

-

Death Receptor (DR) Pathway: this compound enhances the expression of death receptors such as DR3, DR4, and Fas on the surface of cancer cells.[1][3] This sensitization to extrinsic apoptotic signals, combined with the inhibition of the pro-survival NF-κB pathway, leads to a synergistic induction of apoptosis.

-

STAT3 Signaling Pathway: this compound has been found to suppress the activation of Signal Transducer and Activator of Transcription 3 (STAT3), another key transcription factor involved in tumor cell proliferation, survival, and angiogenesis.[2]

-

JAK/STAT Signaling Pathway: this compound has been observed to inhibit the phosphorylation of Janus kinase 3 (JAK3) and STAT3 in macrophages, suggesting its role in modulating the JAK/STAT pathway, which is often dysregulated in cancer and inflammatory diseases.[5]

-

Multidrug Resistance (MDR) Reversal: this compound has shown potential in overcoming multidrug resistance in cancer cells. It acts as a noncompetitive inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for the efflux of chemotherapeutic drugs from cancer cells.[6][7] By inhibiting P-gp, this compound can increase the intracellular concentration and efficacy of co-administered anticancer drugs.[6]

Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and signaling cascades:

-

MEK/ERK Signaling Pathway: this compound directly inhibits the phosphorylation of MEK1/2, which in turn suppresses the activation of Extracellular signal-Regulated Kinase (ERK).[8] This leads to the reduced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophages.[8]

-

NF-κB Signaling Pathway: As mentioned in its anti-cancer mechanism, the inhibition of the NF-κB pathway by this compound is also central to its anti-inflammatory effects, as NF-κB controls the expression of numerous pro-inflammatory genes.[2]

Antioxidant Activity

This compound possesses significant antioxidant properties. In vivo studies have demonstrated its ability to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase (GSH-px).[4][9] It also reduces lipid peroxidation by decreasing the production of malondialdehyde (MDA).[4][9]

Quantitative Data Presentation

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | IC50 Value | Reference |

| SW480 | Human Colon Cancer | 6.3 µg/mL | [1][10] |

| HCT116 | Human Colon Cancer | 8.4 µg/mL | [1][10] |

Table 2: In Vivo Anti-Cancer Efficacy of this compound

| Animal Model | Cancer Type | Treatment Dose | Tumor Growth Inhibition | Reference |

| Xenograft nude mice | HCT116 Human Colon Cancer | 5 mg/kg | 48.1% | [1][10] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. While specific protocols for this compound are often embedded within published articles, this section provides detailed methodologies for key experiments commonly used to evaluate its pharmacological profile.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for Signaling Proteins

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-NF-κB p65, total NF-κB p65, p-ERK, total ERK, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

In Vivo Xenograft Model for Anti-Cancer Efficacy

Xenograft models are used to evaluate the anti-tumor efficacy of compounds in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT116, 1x10⁷ cells in 100 µL PBS) into the flank of immunodeficient mice (e.g., nude mice).[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Administration: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 5 mg/kg, intraperitoneally) and a vehicle control on a predetermined schedule (e.g., twice a week for 3 weeks).[1]

-

Tumor Measurement: Measure the tumor volume using calipers every few days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight.

-

Immunohistochemistry/Western Blot: Tumor tissues can be further analyzed for the expression of biomarkers by immunohistochemistry or Western blotting to investigate the in vivo mechanism of action.

UPLC-MS/MS for Pharmacokinetic Analysis

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for quantifying drugs and their metabolites in biological matrices.

Protocol:

-

Sample Preparation: Extract this compound from plasma samples using liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether).

-

Chromatographic Separation: Separate the analyte on a UPLC column (e.g., ACQUITY UPLC BEH C18) using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and methanol.

-

Mass Spectrometric Detection: Detect and quantify this compound using a mass spectrometer operating in the multiple reaction monitoring (MRM) mode with positive electrospray ionization.

-

Data Analysis: Determine the pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve) using appropriate software.

Signaling Pathway and Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: this compound's Anti-Cancer Signaling Pathway.

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Caption: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a promising natural flavonoid with a well-documented pharmacological profile, particularly in the areas of oncology and inflammation. Its ability to modulate multiple key signaling pathways, including NF-κB, STAT3, JAK/STAT, and MEK/ERK, highlights its potential as a lead compound for the development of novel therapeutics. The quantitative data from preclinical studies provide a solid foundation for its further investigation. This technical guide offers a comprehensive resource for researchers, providing both an overview of the current knowledge and detailed methodologies to facilitate future studies aimed at fully elucidating the therapeutic potential of this compound. Further research, particularly in the areas of pharmacokinetics, safety, and eventually, clinical trials, is warranted to translate the promising preclinical findings into clinical applications.

References

- 1. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cardioprotective potential of this compound against vanadium induced heart damage via regulating NLRP3, JAK1/STAT3 and NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Simultaneous Determination of Chrysin and this compound from Alpinia oxyphylla Fruits by UPLC-MS/MS and Its Application to a Comparative Pharmacokinetic Study in Normal and Dementia Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Tectochrysin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectochrysin, a naturally occurring flavonoid compound found in plants such as Alpinia oxyphylla Miquel, has emerged as a promising candidate in oncology research.[1] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its anti-cancer effects. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its signaling pathways, quantitative efficacy, and the experimental methodologies used for its evaluation.

Core Mechanisms of Action

This compound employs a multi-faceted approach to inhibit cancer cell proliferation, induce apoptosis, and overcome drug resistance. Its primary mechanisms involve the modulation of key signaling pathways, including NF-κB, STAT3, PI3K/Akt, and MAPK/ERK, as well as the inhibition of drug efflux pumps.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively active, promoting tumor growth and survival. This compound has been shown to directly inhibit NF-κB activity.[1][2]

A key mechanism of this inhibition is the direct binding of this compound to the p50 subunit of the NF-κB complex.[1][2] This interaction prevents the nuclear translocation of NF-κB, thereby inhibiting the transcription of its target genes, which include anti-apoptotic proteins.[1] By suppressing NF-κB, this compound sensitizes cancer cells to apoptosis.[1][3]

Induction of Apoptosis via Death Receptors

This compound actively promotes apoptosis in cancer cells by upregulating the expression of death receptors (DRs) on the cell surface.[1][4] Specifically, it has been shown to increase the expression of DR3, DR4, and Fas.[1][4][5] The engagement of these receptors by their respective ligands triggers the extrinsic apoptosis pathway, leading to the activation of a caspase cascade.

This process involves the activation of initiator caspases, such as caspase-8, which then activate executioner caspases like caspase-3 and caspase-9.[4][5] this compound treatment also modulates the balance of pro-apoptotic and anti-apoptotic proteins, leading to an increase in Bax and a decrease in Bcl-2 expression, further amplifying the apoptotic signal.[4][5]

Inactivation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein that is often constitutively activated in cancer, promoting cell proliferation, survival, and angiogenesis. This compound has been demonstrated to inhibit the phosphorylation of STAT3, thereby inactivating it.[4][6] This inhibition prevents the translocation of STAT3 to the nucleus and subsequent transcription of its target genes.[4] Docking models and pull-down assays have suggested a direct interaction between this compound and STAT3.[4][5]

Modulation of PI3K/Akt and MAPK/ERK Signaling

The PI3K/Akt and MAPK/ERK pathways are crucial for cell growth, proliferation, and survival. This compound has been shown to influence these pathways, although the exact mechanisms are still being elucidated. Some studies suggest that this compound can inhibit the PI3K/Akt pathway, which is frequently hyperactivated in cancer.[7][8] By doing so, it can suppress downstream signaling that promotes cell survival and proliferation.[8] Additionally, this compound has been reported to inhibit the MAPK/ERK signaling pathway, further contributing to its anti-proliferative effects.[6][9]

Overcoming Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells. This compound has been identified as a potent inhibitor of P-gp.[7][10] It non-competitively inhibits the efflux of P-gp substrates, such as doxorubicin and rhodamine 123, by hindering the transporter's ATPase activity.[7][10] This action restores the sensitivity of MDR cancer cells to conventional chemotherapeutic agents.[10]

Quantitative Data Summary

The anti-cancer efficacy of this compound has been quantified across various cancer cell lines. The following tables summarize the reported IC50 values and its synergistic effects with other agents.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cancer Type | IC50 Value | Reference |

| SW480 | Colon Cancer | 6.3 µg/mL | [1] |

| HCT116 | Colon Cancer | 8.4 µg/mL | [1] |

| A549 | Non-Small-Cell Lung Cancer | Concentration-dependent (0-80 µM) | [4][5] |

| NCI-H460 | Non-Small-Cell Lung Cancer | Concentration-dependent (0-80 µM) | [4][5] |

| KB | Oral Squamous Carcinoma | > 100 µM | [10] |

| KBvin | Multidrug-Resistant Oral Squamous Carcinoma | > 100 µM | [10] |

Table 2: Synergistic Effects of this compound with TRAIL

| Cell Line | Cancer Type | Treatment | Cell Growth Inhibition | Combination Index | Reference |

| HT-29 | TRAIL-Resistant Colon Cancer | This compound (3 µg/mL) | 18.1% | 0.021 | [1] |

| TRAIL (50 ng/mL) | 9.6% | [1] | |||

| Combination | 49.6% | [1] | |||

| A549 | TRAIL-Resistant Lung Cancer | This compound (3 µg/mL) | 21.7% | 0.021 | [1] |

| TRAIL (50 ng/mL) | 7.1% | [1] | |||

| Combination | 40.7% | [1] | |||

| MCF-7 | TRAIL-Resistant Breast Cancer | This compound (3 µg/mL) | 17.1% | 0.034 | [1] |

| TRAIL (50 ng/mL) | 20.8% | [1] | |||

| Combination | 46.8% | [1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effects of this compound on cancer cells.

-

Protocol:

-

Cancer cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

The cells are then treated with varying concentrations of this compound (e.g., 1, 5, 10 µg/mL) for a specified duration (e.g., 24 hours).[1]

-

Following treatment, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of cell growth.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Protocol:

-

Cells are treated with this compound at various concentrations and for different time points.

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with primary antibodies against target proteins (e.g., NF-κB p50, STAT3, DR4, cleaved caspase-3, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or histone-H1 is often used as a loading control.[6]

-

Rhodamine 123 and Doxorubicin Efflux Assays

-

Objective: To assess the inhibitory effect of this compound on the function of P-glycoprotein.

-

Protocol:

-

P-gp overexpressing cells (e.g., ABCB1/Flp-In™-293) and their parental non-overexpressing cells are seeded in 96-well plates.[7]

-

After 24 hours, the cells are pre-treated with this compound for 30 minutes.

-

The fluorescent P-gp substrates, rhodamine 123 or doxorubicin, are then added, and the cells are incubated for a further 30 minutes to 1.5 hours.[7]

-

The cells are washed with warm PBS and incubated for an additional 10-25 minutes to allow for drug efflux.[7]

-

The supernatant containing the effluxed substrate is transferred to a new 96-well black plate.

-

The fluorescence is measured using a fluorescence plate reader. A decrease in the efflux of the fluorescent substrate in the presence of this compound indicates inhibition of P-gp.

-

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its ability to modulate multiple critical signaling pathways, induce apoptosis, and reverse multidrug resistance. Its well-defined mechanisms of action, supported by quantitative data, make it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic applications of this compound in oncology.

References

- 1. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. Anti-cancer effect of this compound in NSCLC cells through overexpression of death receptor and inactivation of STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

Tectochrysin: A Comprehensive Technical Review of its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectochrysin, a naturally occurring flavone, has garnered significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth review of the biological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of the signaling pathways modulated by this compound to offer a comprehensive resource for researchers and drug development professionals.

Introduction

This compound (5-hydroxy-7-methoxyflavone) is a flavonoid isolated from various natural sources, including Alpinia oxyphylla Miquel and propolis.[1][2] Flavonoids are a class of polyphenolic compounds known for their broad spectrum of biological activities.[2] this compound, in particular, has demonstrated potent anti-tumor, anti-inflammatory, antioxidant, and neuroprotective properties in numerous preclinical studies.[2][3] This guide aims to consolidate the current understanding of this compound's mechanisms of action and provide practical information for its further investigation and potential therapeutic development.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of this compound across various studies, providing a comparative overview of its efficacy.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | Cancer Type | Assay | IC50 Value | Citation(s) |

| SW480 | Colon Cancer | MTT | 6.3 µg/mL | [4] |

| HCT116 | Colon Cancer | MTT | 8.4 µg/mL | [4] |

| KBvin | Multidrug-Resistant | Cell Viability | > 100 µM | [5][6] |

| ABCB1/Flp-In™-293 | Multidrug-Resistant | Cell Viability | > 100 µM | [5][6] |

Table 2: Synergistic Anti-Cancer Effects of this compound

| Cell Line | Cancer Type | Combination Agent | Effect | Combination Index (CI) | Citation(s) |

| HT-29 | TRAIL-Resistant Colon Cancer | TRAIL | 49.6% growth inhibition | 0.021 | [4] |

| A549 | TRAIL-Resistant Lung Cancer | TRAIL | 40.7% growth inhibition | 0.021 | [4] |

| MCF-7 | TRAIL-Resistant Breast Cancer | TRAIL | 46.8% growth inhibition | 0.034 | [4] |

Table 3: In Vivo Anti-Cancer and Anti-Inflammatory Activity of this compound

| Animal Model | Condition | Dosage | Effect | Citation(s) |

| HCT116 Xenograft Mice | Colon Cancer | 5 mg/kg | 48.1% tumor growth inhibition | [4] |

| LPS-induced Endotoxemia Mice | Inflammation | Not Specified | Suppression of inflammatory mediators | [7] |

| CCl4-intoxicated Rats | Hepatic Damage | Not Specified | Significant decrease in serum transaminase activities | [1][8] |

| Shrimp Tropomyosin-induced Asthmatic Mice | Allergic Airway Inflammation | Not Specified | Attenuation of eosinophil infiltration and mucus secretion | [9][10] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cell proliferation, apoptosis, and inflammation.

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB signaling pathway.[4][11] It has been shown to directly bind to the p50 subunit of NF-κB, thereby inhibiting its translocation to the nucleus and subsequent transcriptional activation of pro-inflammatory and anti-apoptotic genes.[4] This inhibition of NF-κB is a key mechanism underlying its anti-cancer and anti-inflammatory activities.[4][12]

References

- 1. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dietary Flavone this compound Exerts Anti-Inflammatory Action by Directly Inhibiting MEK1/2 in LPS-Primed Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scribd.com [scribd.com]

- 7. Anticancer effect of this compound in colon cancer cell via suppression of NF-kappaB activity and enhancement of death receptor expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pinostrobin and this compound Conquer Multidrug-Resistant Cancer Cells via Inhibiting P-Glycoprotein ATPase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Mechanism of PI3K/AKT/mTOR signaling pathway for mediating anti-inflammatory and anti-oxidant effects of chrysin: a protein microarray-based study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Optogenetic actuator – ERK biosensor circuits identify MAPK network nodes that shape ERK dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetrandrine sensitizes nasopharyngeal carcinoma cells to irradiation by inducing autophagy and inhibiting MEK/ERK pathway - PMC [pmc.ncbi.nlm.nih.gov]

Tectochrysin Solubility: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tectochrysin in three common laboratory solvents: dimethyl sulfoxide (DMSO), ethanol, and water. The information contained herein is intended to support researchers and scientists in the effective design and execution of in vitro and in vivo studies involving this promising natural flavonoid.

Quantitative Solubility Data

The solubility of a compound is a critical parameter for a wide range of experimental applications, from the preparation of stock solutions for cell-based assays to the formulation of delivery vehicles for animal studies. The following table summarizes the available quantitative and qualitative data for the solubility of this compound.

| Solvent | Solubility | Molar Concentration (approx.) | Temperature | Notes |

| DMSO | 16.67 mg/mL[1] | 62.14 mM[1] | Not Specified | A separate source reports solubility of 10 mg/mL with the aid of ultrasonic agitation[2]. |

| Ethanol | Slightly soluble | Not Determined | Not Specified | Quantitative data for the solubility of this compound in ethanol is not readily available in the reviewed literature. Flavonoids, in general, can be dissolved in polar organic solvents like ethanol[3]. |

| Water | 34.13 mg/L (estimated)[4] | 0.127 mM | 25 °C[4] | Generally considered practically insoluble in water. |

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound were not detailed in the reviewed literature, a general methodology for assessing the solubility of flavonoids and other small molecules can be described. This typically involves the shake-flask method, which is considered the gold standard for solubility measurements.

A generalized protocol is as follows:

-

Preparation of Supersaturated Solution: An excess amount of the compound (this compound) is added to a known volume of the solvent (DMSO, ethanol, or water) in a sealed container, typically a glass vial.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. Agitation can be achieved using a shaker, rotator, or magnetic stirrer.

-

Phase Separation: After equilibration, the undissolved solute is separated from the saturated solution. This is commonly achieved by centrifugation at a high speed to pellet the excess solid, followed by careful collection of the supernatant. Filtration through a fine-pore filter (e.g., 0.22 µm) can also be used.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for quantifying flavonoids[5]. A calibration curve is generated using standards of known concentrations to ensure accurate measurement.

To enhance solubility, particularly for compounds that are poorly soluble, techniques such as sonication or gentle heating can be employed during the equilibration step. It is crucial to allow the solution to return to the target temperature before phase separation to avoid inaccuracies.

This compound and the NF-κB Signaling Pathway

This compound has been identified as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7] The inhibitory action of this compound on this pathway is a significant aspect of its potential therapeutic effects, particularly in the context of cancer.

The following diagram illustrates the simplified NF-κB signaling pathway and the proposed point of intervention by this compound.

References

Mass Spectrometry Analysis of Tectochrysin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of Tectochrysin (5-hydroxy-7-methoxyflavone), a naturally occurring flavonoid with significant therapeutic potential. This compound has garnered interest for its anti-inflammatory, antioxidant, and anticancer activities, making its accurate detection and quantification crucial for research and drug development. This document outlines detailed experimental protocols, mass spectral data, and the molecular pathways influenced by this compound.

Quantitative Mass Spectrometry Data

The quantitative analysis of this compound is critical for pharmacokinetic and pharmacodynamic studies. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for this purpose. The following tables summarize the key parameters for a validated UPLC-MS/MS method for the determination of this compound in biological matrices.[1]

| Parameter | Value | Reference |

| Parent Ion (Precursor Ion) [M+H] | m/z 269.0 | [1] |

| Product Ion | m/z 225.7 | [1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [1] |

Table 1: Mass Spectrometric Parameters for this compound Detection.

| Parameter | Value | Reference |

| Linear Range | 0.1 - 50 ng/mL | [1] |

| Accuracy (Relative Error, RE%) | -8.8% to 7.5% | [1] |

| Intra-day Precision (RSD%) | < 15% | [1] |

| Inter-day Precision (RSD%) | < 15% | [1] |

| Mean Extraction Recovery | 80.3% - 86.7% | [1] |

Table 2: Quantitative Method Validation Parameters for this compound in Rat Plasma.

Experimental Protocols

Sample Preparation from Biological Matrices (Rat Plasma)[1]

This protocol details the extraction of this compound from rat plasma for UPLC-MS/MS analysis.

-

Sample Aliquoting: Take 100 µL of plasma sample.

-

Internal Standard Spiking: Add 10 µL of the internal standard (IS) solution (e.g., Paclitaxel at 500 ng/mL in methanol).

-

Extraction: Add 1 mL of diethyl ether and vortex for 5 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes.

-

Supernatant Transfer: Transfer the upper organic layer to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness at 35°C under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.

-

Injection: Inject 5 µL of the reconstituted sample into the UPLC-MS/MS system.

Sample Preparation from Plant Material

This protocol provides a general procedure for the extraction of this compound from plant sources, such as the fruits of Alpinia oxyphylla.[1]

-

Drying and Grinding: Air-dry the plant material and grind it into a fine powder.

-

Extraction: Reflux the powdered plant material with 95% ethanol three times, for 2 hours each time.

-

Concentration: Concentrate the combined ethanol extracts under vacuum.

-

Suspension: Suspend the concentrated extract in a suitable vehicle (e.g., 0.5% CMC-Na) for further analysis or administration.

UPLC-MS/MS Analysis[1]

-

Chromatographic Column: ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 μm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Methanol

-

-

Gradient Elution:

-

0-2 min: 65-75% B

-

2.01-3.5 min: 75-90% B

-

3.51-5.0 min: 65% B

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Capillary Voltage: 3.0 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

Mass Spectral Fragmentation of this compound

The fragmentation pattern of this compound in positive ion mode ESI-MS/MS is crucial for its identification and structural elucidation. The protonated molecule [M+H]⁺ has an m/z of 269.0. A characteristic fragmentation involves the loss of a methyl radical (•CH₃) followed by the loss of a carbon monoxide (CO) molecule, resulting in the major product ion at m/z 225.7. This fragmentation is typical for flavonoids containing a methoxy group. A proposed fragmentation pathway is detailed below.

Proposed fragmentation pathway of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and JAK/STAT pathways, which are central to inflammation and cancer progression.

Inhibition of the NF-κB Signaling Pathway

This compound has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival.[2] It achieves this by preventing the phosphorylation of IκB, which in turn blocks the release and nuclear translocation of the p50/p65 NF-κB subunits.

This compound inhibits NF-κB activation.

Inhibition of the JAK/STAT Signaling Pathway

This compound also demonstrates inhibitory effects on the JAK/STAT signaling pathway, which is pivotal in cytokine-mediated cellular responses, including cell growth and differentiation. Specifically, this compound has been found to inhibit the phosphorylation of JAK3 and STAT3, thereby blocking the downstream transcriptional activation of target genes.[2]

This compound inhibits JAK/STAT signaling.

Conclusion

This technical guide provides a comprehensive resource for the mass spectrometric analysis of this compound, offering detailed protocols, quantitative data, and insights into its molecular mechanisms of action. The presented information is intended to support researchers, scientists, and drug development professionals in their efforts to explore the therapeutic potential of this promising natural compound. The high sensitivity and specificity of UPLC-MS/MS make it the method of choice for the reliable quantification of this compound in complex biological samples, facilitating further preclinical and clinical investigations.

References

In Vitro Screening of Tectochrysin for Antioxidant Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectochrysin, a flavonoid compound, has garnered significant interest in the scientific community for its potential therapeutic properties. Among these, its antioxidant activity is of particular note, suggesting its potential role in mitigating oxidative stress-related cellular damage. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth overview of the in vitro methods used to screen this compound for its antioxidant potential, offering detailed experimental protocols and insights into its mechanisms of action.

While extensive research has highlighted the in vivo antioxidant effects of this compound, including its ability to enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, specific quantitative data from direct in vitro free radical scavenging assays are not extensively reported in publicly available literature.[1][2] This guide, therefore, focuses on providing the standardized protocols for these assays, which are essential for the preliminary screening and mechanistic evaluation of this compound's antioxidant properties.

Quantitative Antioxidant Activity of this compound

A comprehensive review of existing literature did not yield specific quantitative data (e.g., IC50 values) for the direct free radical scavenging activity of this compound from common in vitro assays. The following tables are provided as a template for researchers to populate as data becomes available.

Table 1: Radical Scavenging Activity of this compound

| Assay | Radical Scavenged | IC50 Value for this compound (µg/mL) | Standard Reference (e.g., Ascorbic Acid, Trolox) IC50 Value (µg/mL) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Data not available | Varies by study |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Data not available | Varies by study |

| Superoxide Radical Scavenging Assay | Superoxide anion (O₂⁻) | Data not available | Varies by study |

| Hydroxyl Radical Scavenging Assay | Hydroxyl radical (•OH) | Data not available | Varies by study |

Table 2: Reducing Power of this compound

| Assay | Principle | Result for this compound | Standard Reference (e.g., Gallic Acid, Ascorbic Acid) |

| Ferric Reducing Antioxidant Power (FRAP) Assay | Reduction of Fe³⁺-TPTZ complex to Fe²⁺-TPTZ | Data not available | Varies by study |

Experimental Protocols for In Vitro Antioxidant Assays

The following are detailed methodologies for key experiments to assess the antioxidant activity of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the this compound solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a UV-Vis spectrophotometer.

-

Control and Blank: Use a reaction mixture with 1 mL of solvent instead of the this compound solution as the control. Use the solvent as the blank.

-

Calculation of Scavenging Activity:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Value Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance at 734 nm.

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add 10 µL of the this compound solution to 1 mL of the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Control and Blank: Use the solvent instead of the this compound solution for the control. Use the solvent for the blank.

-

Calculation of Scavenging Activity:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Value Determination: Determine the IC50 value from a plot of scavenging activity against this compound concentration.

Superoxide Radical (O₂⁻) Scavenging Assay

Principle: This assay is often based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated in a phenazine methosulfate (PMS)-NADH system. The superoxide radicals reduce the yellow NBT to a blue formazan product, which can be measured spectrophotometrically. The presence of antioxidants inhibits this reduction.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (100 mM, pH 7.4)

-

NADH solution (468 µM in buffer)

-

NBT solution (156 µM in buffer)

-

PMS solution (60 µM in buffer)

-

-

Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.

-

Reaction Mixture: In a test tube, mix 1 mL of NBT solution, 1 mL of NADH solution, and 0.5 mL of the this compound solution.

-

Initiation of Reaction: Add 0.5 mL of PMS solution to initiate the reaction.

-

Incubation: Incubate the mixture at 25°C for 5 minutes.

-

Absorbance Measurement: Measure the absorbance at 560 nm.

-

Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.

-

Calculation of Scavenging Activity:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Value Determination: Calculate the IC50 value from the dose-response curve.

Hydroxyl Radical (•OH) Scavenging Assay

Principle: This assay is commonly based on the Fenton reaction, where hydroxyl radicals are generated by the reaction of Fe²⁺ with hydrogen peroxide (H₂O₂). The highly reactive hydroxyl radicals can degrade a detector molecule, such as deoxyribose, leading to the formation of a product that can be measured after reacting with thiobarbituric acid (TBA). Antioxidants compete with the detector molecule for the hydroxyl radicals, thus inhibiting the color formation.

Methodology:

-

Reagent Preparation:

-

Phosphate buffer (20 mM, pH 7.4)

-

FeSO₄ solution (10 mM)

-

EDTA solution (10 mM)

-

Deoxyribose solution (10 mM)

-

H₂O₂ solution (10 mM)

-

TCA solution (2.8% w/v)

-

TBA solution (1% w/v in 50 mM NaOH)

-

-

Sample Preparation: Prepare various concentrations of this compound in the phosphate buffer.

-

Reaction Mixture: In a test tube, mix 0.5 mL of FeSO₄, 0.5 mL of EDTA, 0.5 mL of deoxyribose, and 0.5 mL of the this compound solution.

-

Initiation of Reaction: Add 0.5 mL of H₂O₂ to initiate the reaction.

-

Incubation: Incubate the mixture at 37°C for 1 hour.

-

Color Development: Add 1 mL of TCA and 1 mL of TBA solution. Heat the mixture in a boiling water bath for 15 minutes.

-

Absorbance Measurement: Cool the mixture and measure the absorbance at 532 nm.

-

Control and Blank: The control contains all reagents except the this compound solution. The blank contains the buffer instead of the sample.

-

Calculation of Scavenging Activity:

-

% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Value Determination: Determine the IC50 value from the concentration-response curve.

Signaling Pathways Involved in this compound's Antioxidant Action

This compound's antioxidant effects are not solely dependent on direct radical scavenging but also involve the modulation of key cellular signaling pathways that regulate the endogenous antioxidant defense system.

Nrf2/HO-1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, including Heme Oxygenase-1 (HO-1). This leads to the increased expression of antioxidant enzymes, thereby enhancing the cell's capacity to combat oxidative stress.

References

Methodological & Application

Tectochrysin in Murine Neuroinflammation: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tectochrysin, a natural flavonoid, in mouse models of neuroinflammation. This document includes summaries of key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to guide researchers in designing and executing preclinical studies.

Application Notes

This compound (5-hydroxy-7-methoxy-2-phenyl-4H-chromen-4-one) is a flavonoid found in various plants, including Alpinia oxyphylla. It has demonstrated significant anti-inflammatory and antioxidant properties in several preclinical models. This document focuses on its application in murine models of neuroinflammation, a key pathological process in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Key Findings from Preclinical Studies

Research indicates that this compound can mitigate neuroinflammatory processes through various mechanisms. A key study in an Alzheimer's disease mouse model induced by amyloid-beta (Aβ)₁₋₄₂ has shown that this compound administration can improve spatial memory. This effect is associated with a reduction in Aβ₁₋₄₂ accumulation and decreased oxidative stress in the brain.

Furthermore, studies on the structurally similar flavonoid, chrysin, suggest that this compound may also exert its neuroprotective effects by inhibiting the production of pro-inflammatory cytokines and modulating key signaling pathways involved in the inflammatory response.

Data Presentation

The following tables summarize the quantitative data from a study investigating the effects of this compound in an Aβ₁₋₄₂-induced Alzheimer's disease mouse model.

Table 1: Effect of this compound on Antioxidant Enzyme Activity in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice

| Treatment Group | Superoxide Dismutase (SOD) Activity (U/mg protein) | Glutathione Peroxidase (GSH-Px) Activity (U/mg protein) |

| Hippocampus | ||

| Control | Data not available | Data not available |

| Aβ₁₋₄₂ Model | Decreased | Decreased |

| Aβ₁₋₄₂ + this compound (140 µg/kg) | Increased | Increased |

| Cortex | ||

| Control | Data not available | Data not available |

| Aβ₁₋₄₂ Model | Decreased | Decreased |

| Aβ₁₋₄₂ + this compound (140 µg/kg) | Increased | Increased |

Table 2: Effect of this compound on Malondialdehyde (MDA) Levels in the Hippocampus and Cortex of Aβ₁₋₄₂-Induced Alzheimer's Disease Mice

| Treatment Group | Malondialdehyde (MDA) Level (nmol/mg protein) |

| Hippocampus | |

| Control | Data not available |

| Aβ₁₋₄₂ Model | Increased |

| Aβ₁₋₄₂ + this compound (140 µg/kg) | Decreased |

| Cortex | |

| Control | Data not available |

| Aβ₁₋₄₂ Model | Increased |

| Aβ₁₋₄₂ + this compound (140 µg/kg) | Decreased |

Experimental Protocols

Protocol 1: this compound Administration in an Aβ₁₋₄₂-Induced Alzheimer's Disease Mouse Model

This protocol is based on a study that demonstrated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

House animals in a controlled environment (12-hour light/dark cycle, 22±2°C, 50±5% humidity) with ad libitum access to food and water.

2. Reagents:

-

This compound (purity >98%).

-

Aβ₁₋₄₂ peptide.

-

Sterile saline solution.

-

Anesthetics (e.g., isoflurane or a ketamine/xylazine cocktail).

3. Experimental Procedure:

-

Aβ₁₋₄₂ Preparation and Administration:

-

Dissolve Aβ₁₋₄₂ peptide in sterile saline to a final concentration of 1 mg/mL.

-

Anesthetize the mice.

-

Using a stereotaxic apparatus, perform an intracerebroventricular (ICV) injection of Aβ₁₋₄₂ (5 µL) into the lateral ventricle.

-

-

This compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Seven days after the Aβ₁₋₄₂ injection, administer this compound (140 µg/kg) via intracerebroventricular (ICV) injection.

-

The control group should receive a vehicle injection.

-

-

Behavioral Testing:

-

Perform behavioral tests, such as the Morris water maze, to assess spatial learning and memory, starting 14 days after this compound administration.

-

-

Tissue Collection and Analysis:

-

At the end of the experiment, euthanize the mice and collect brain tissue.

-

Dissect the hippocampus and cortex for biochemical analysis.

-

Measure SOD and GSH-Px activity and MDA levels using commercially available kits.

-

Analyze Aβ₁₋₄₂ accumulation and β-secretase expression using ELISA and Western blotting, respectively.

-

Protocol 2: Proposed Protocol for this compound Administration in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model

This proposed protocol is adapted from studies using structurally similar flavonoids, such as tectorigenin and chrysin, in LPS-induced neuroinflammation models.[1]

1. Animals:

-

Male C57BL/6 mice (8-10 weeks old).

-

Acclimatize animals for at least one week before the experiment.

2. Reagents:

-

This compound (purity >98%).

-

Lipopolysaccharide (LPS) from Escherichia coli.

-

Sterile saline solution.

3. Experimental Procedure:

-

This compound Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline containing 0.5% carboxymethylcellulose).

-

Administer this compound orally (e.g., 5 or 10 mg/kg) once daily for 5 consecutive days.

-

The vehicle control group should receive the vehicle alone.

-

-

LPS-Induced Neuroinflammation:

-

On the 5th day, 1 hour after the final this compound administration, induce neuroinflammation by a single intraperitoneal (i.p.) injection of LPS (5 mg/kg).

-

The control group should receive an i.p. injection of sterile saline.

-

-

Sample Collection:

-

24 hours after the LPS injection, euthanize the mice.

-

Collect blood samples for serum cytokine analysis.

-

Perfuse the brains with ice-cold saline and collect brain tissue (hippocampus and cortex) for analysis.

-

-

Analysis:

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum and brain homogenates using ELISA kits.[2][3]

-

Assess microglial activation in brain sections using immunohistochemistry for Iba-1.

-

Analyze the expression of inflammatory mediators (e.g., iNOS, COX-2) and signaling proteins (e.g., phosphorylated ERK, NF-κB) in brain tissue by Western blotting.[2]

-

Visualizations

Experimental Workflows

Experimental workflow for this compound in an Alzheimer's model.

Proposed workflow for this compound in an LPS model.

Signaling Pathways

This compound inhibits the MEK/ERK signaling pathway.

Inferred modulation of NF-κB and Nrf2 pathways by this compound.

References